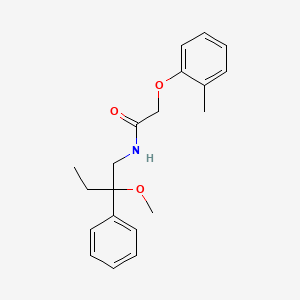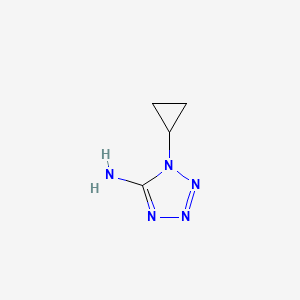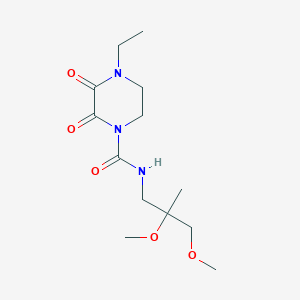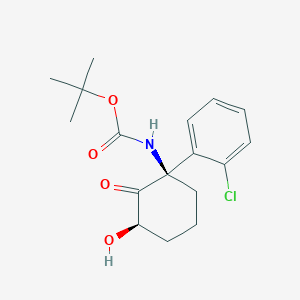
N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the interaction of N-(2-hydroxyphenyl)acetamide with various methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These reactions suggest that the synthesis of N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide could involve similar interactions between an acetamide precursor and appropriate reagents to introduce the methoxy, phenylbutyl, and o-tolyloxy groups .
Molecular Structure Analysis
The molecular structure of related compounds such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been analyzed through crystallography, revealing linear and bent conformations depending on the specific substituents present. This indicates that the structure of N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide would likely be influenced by the steric and electronic effects of its substituents, potentially affecting its conformation and reactivity .
Chemical Reactions Analysis
The related compounds exhibit reactivity such as hydrolysis to form silanols and transformation with alcohols to form silanes. This suggests that N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide may also undergo hydrolysis and could react with alcohols or other nucleophiles, depending on the presence and position of reactive functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are influenced by their molecular structures. For instance, the presence of hydrogen bonds and weak non-standard C-H...O hydrogen bonds in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides affects their solid-state packing and could influence properties such as solubility and melting point. Similarly, N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide would have properties affected by its own intermolecular interactions and molecular geometry .
Applications De Recherche Scientifique
Chemoselective Acetylation and Synthesis
Chemoselective acetylation using immobilized lipase has been optimized for the synthesis of antimalarial drug intermediates, highlighting the utility of N-(2-hydroxyphenyl)acetamide derivatives in pharmaceutical synthesis. Vinyl acetate emerged as the best acyl donor due to its irreversibility and kinetic control, underscoring the synthesis's efficiency and selectivity (Magadum & Yadav, 2018).
Catalytic Hydrogenation for Green Synthesis
In the context of eco-friendly synthesis, a novel Pd/C catalyst demonstrated high activity and selectivity in the hydrogenation process to produce N-(3-amino-4-methoxyphenyl)acetamide, an essential intermediate for azo disperse dyes. This represents a significant advancement in developing sustainable production methods for chemical intermediates (Qun-feng, 2008).
Density Functional Theory Investigations
Research on N,N-diacylaniline derivatives, including structures similar to the target compound, utilized density functional theory (DFT) to explore their electronic properties and molecular geometries. This study aids in understanding the steric effects and electronic interactions crucial for designing new compounds with desired chemical properties (Al‐Sehemi et al., 2017).
Environmental Impact of Chloroacetamide Herbicides
Studies have delved into the environmental behaviors and effects of chloroacetamide herbicides, examining their adsorption, mobility, and efficacy in soils. This research provides insights into the environmental fate of similar compounds and informs agricultural practices to minimize adverse ecological impacts (Peter & Weber, 1985).
Safety And Hazards
This involves identifying the compound’s toxicity, flammability, environmental impact, and necessary precautions for handling and storage.
Orientations Futures
This involves discussing potential applications of the compound, areas of research it could be useful in, and how its synthesis and properties could be improved.
Propriétés
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-20(23-3,17-11-6-5-7-12-17)15-21-19(22)14-24-18-13-9-8-10-16(18)2/h5-13H,4,14-15H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKODDHGGWNHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)COC1=CC=CC=C1C)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-phenylbutyl)-2-(o-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)
![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)


![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)
![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)
![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)

![N-(4-ethoxyphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3005733.png)
![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)
